Methyl 1,3-dithiane-2-carboxylate

Lipophilicity Chromatography Workup efficiency

Methyl 1,3-dithiane-2-carboxylate (CAS 56579-84-1) is a versatile organosulfur reagent that functions as a synthetic equivalent of the glyoxylate anion through umpolung (polarity inversion) chemistry. The compound consists of a 1,3-dithiane heterocycle bearing a carbomethoxy group at the C2 position, enabling nucleophilic acylation reactions that would otherwise require multi-step sequences.

Molecular Formula C6H10O2S2
Molecular Weight 178.3 g/mol
CAS No. 56579-84-1
Cat. No. B1617448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,3-dithiane-2-carboxylate
CAS56579-84-1
Molecular FormulaC6H10O2S2
Molecular Weight178.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1SCCCS1
InChIInChI=1S/C6H10O2S2/c1-8-5(7)6-9-3-2-4-10-6/h6H,2-4H2,1H3
InChIKeyKAXSFBNZPWBKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,3-dithiane-2-carboxylate: A Pre-activated Glyoxylate Anion Equivalent for α-Keto Ester Synthesis


Methyl 1,3-dithiane-2-carboxylate (CAS 56579-84-1) is a versatile organosulfur reagent that functions as a synthetic equivalent of the glyoxylate anion through umpolung (polarity inversion) chemistry [1]. The compound consists of a 1,3-dithiane heterocycle bearing a carbomethoxy group at the C2 position, enabling nucleophilic acylation reactions that would otherwise require multi-step sequences [2]. This reagent is primarily employed in the synthesis of α-keto esters, which are valuable intermediates for pharmaceuticals, agrochemicals, and fine chemicals [3]. Unlike its widely used ethyl ester analog, the methyl ester derivative offers distinct advantages in reaction workup and product purification, making it a strategically important building block for specific synthetic applications.

Why Methyl 1,3-dithiane-2-carboxylate Cannot Be Replaced by Generic 1,3-Dithiane Reagents in Precision Synthesis


Despite the structural similarity among 1,3-dithiane-2-carboxylate derivatives, substitution among methyl, ethyl, and other alkyl esters is not chemically neutral. The ester moiety directly influences the reagent's reactivity profile, solubility characteristics, and the physical properties of downstream intermediates [1]. The methyl ester exhibits a distinct lipophilicity profile (LogP ~1.16) compared to the ethyl analog, affecting partitioning behavior during aqueous workup and chromatographic purification . Furthermore, the choice of ester determines the identity of the α-keto ester product without requiring additional transesterification steps. In organocatalytic enantioselective additions, the dithiane-2-carboxylate scaffold's performance is exquisitely sensitive to the ester group, with different esters yielding substantially different enantioselectivities under identical catalytic conditions [2]. Procurement of the specific methyl ester—rather than a generic dithiane reagent—ensures reproducible outcomes and eliminates the need for costly, yield-reducing ester exchange manipulations.

Quantitative Differentiation: Methyl 1,3-dithiane-2-carboxylate vs. Ethyl Ester and Alternative Acyl Anion Equivalents


Lipophilicity and Purification: Methyl Ester vs. Ethyl Ester LogP Comparison

Methyl 1,3-dithiane-2-carboxylate exhibits a calculated LogP of 1.16, which is substantially lower than that of ethyl 1,3-dithiane-2-carboxylate (estimated LogP ~1.64 based on the ΔLogP of ~0.5 per methylene unit for homologous esters) . This reduced lipophilicity translates to more efficient separation from nonpolar byproducts during silica gel chromatography and cleaner partitioning into aqueous phases during extractive workup. In synthetic practice, the methyl ester consistently yields sharper elution bands and reduced tailing in normal-phase chromatography compared to the ethyl analog, as corroborated by practitioners' reports .

Lipophilicity Chromatography Workup efficiency

Physical State and Handling: Methyl Ester Liquid vs. Ethyl Ester Liquid (Comparable with Distinctions)

Methyl 1,3-dithiane-2-carboxylate is a colorless to pale yellow liquid at ambient temperature with a density of 1.246 g/cm³ and a boiling point of 266.3 °C at 760 mmHg . The ethyl ester analog is also a liquid but exhibits a slightly higher boiling point (~280-285 °C) and density (~1.18 g/cm³) . While both are liquids suitable for standard organic synthesis handling, the methyl ester's marginally lower boiling point can be advantageous in solvent removal and vacuum distillation operations, reducing thermal stress on sensitive reaction mixtures. The compound's vapor pressure of 0.0±0.5 mmHg at 25 °C and flash point of 124.0±15.4 °C define safe handling parameters for industrial-scale use .

Physical state Handling Storage

Synthetic Efficiency: Methyl Ester Avoids Transesterification Step Required for Ethyl Ester in Target α-Keto Methyl Ester Synthesis

When the synthetic target is a methyl α-keto ester (a common pharmacophore in bioactive molecules), methyl 1,3-dithiane-2-carboxylate delivers the correct ester directly upon dithiane hydrolysis. In contrast, use of the ethyl ester analog necessitates an additional transesterification step (typically base-catalyzed methanolysis) to convert the intermediate ethyl α-keto ester to the desired methyl ester [1]. This extra step incurs an average yield loss of 5-15% and adds at least one purification operation. In a typical sequence (alkylation of dithiane carboxylate → hydrolysis to α-keto ester), the methyl ester route achieves an overall yield advantage of approximately 10-15 percentage points compared to the ethyl ester + transesterification pathway [2].

α-Keto ester Synthetic efficiency Atom economy

Market Availability and Purity Specifications: Methyl Ester vs. Ethyl Ester

Methyl 1,3-dithiane-2-carboxylate is commercially available from multiple suppliers with a standard purity specification of ≥95% . The ethyl ester analog is more widely distributed and may be available in larger quantities, but the methyl ester is routinely stocked and shipped within 1 week from US-based suppliers . For applications requiring the methyl ester specifically, the commercial availability with validated purity eliminates the need for in-house esterification of the corresponding carboxylic acid or transesterification of the ethyl ester, both of which carry additional quality control and documentation burdens. The methyl ester is typically priced at a premium relative to the ethyl ester, reflecting its more specialized synthetic niche .

Procurement Purity Commercial availability

Optimal Use Cases for Methyl 1,3-dithiane-2-carboxylate Based on Differentiated Performance


Direct Synthesis of Methyl α-Keto Esters Without Transesterification

When the target molecule contains a methyl α-keto ester moiety (e.g., in certain protease inhibitors or natural product analogs), methyl 1,3-dithiane-2-carboxylate provides a two-step sequence: (1) phase-transfer catalyzed alkylation with an appropriate electrophile, (2) oxidative or hydrolytic unmasking of the dithiane to reveal the α-keto ester [1]. This avoids the additional transesterification step required when using the ethyl ester analog, resulting in higher overall yields and reduced purification burden. The process is particularly valuable in medicinal chemistry campaigns where multiple methyl α-keto ester analogs are being synthesized in parallel [2].

Chromatography-Intensive Multi-Step Syntheses Requiring Efficient Purification

In sequences involving multiple chromatographic purifications, the lower LogP (1.16) of methyl 1,3-dithiane-2-carboxylate-derived intermediates relative to their ethyl ester counterparts (estimated LogP ~1.64) translates to improved separation from nonpolar impurities and reduced solvent consumption [1]. This characteristic is especially advantageous in academic total synthesis projects and in process development where purification efficiency directly impacts project timelines and costs. The sharper elution profiles observed with methyl ester intermediates minimize cross-contamination between fractions, enhancing the purity of isolated products [2].

Organocatalytic Enantioselective Synthesis of Chiral α-Keto Esters

1,3-Dithiane-2-carboxylate derivatives serve as acyl anion equivalents in metal-free organocatalytic enantioselective additions to nitroalkenes, yielding chiral β-substituted-α-keto esters with enantiomeric excess up to 92% [1]. While the published protocol employed a 2-S-trifluoroethyl carboxy-thioester derivative, the methyl ester represents a more accessible and cost-effective entry point for developing analogous asymmetric transformations. The methyl ester can be converted to various thioester derivatives or used directly in optimization studies, providing a versatile platform for asymmetric reaction development [2]. The products serve as precursors to biologically active compounds including β-lactams and GABA-B receptor agonists [3].

Photoredox-Catalyzed Formal Radical Methylation of Michael Acceptors

Methyl 1,3-dithiane-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which under visible-light photoredox catalysis generates a 1,3-dithiane radical that undergoes conjugate addition to a broad range of Michael acceptors (unsaturated ketones, esters, amides, and malonates) [1]. This transformation represents a formal radical methylation strategy that installs the elusive methyl radical equivalent with high functional group tolerance. The methyl ester serves as a convenient, commercially available precursor to the active carboxylic acid species, which is prepared by simple hydrolysis under mild conditions [2]. The adducts obtained are versatile intermediates for further synthetic elaboration toward complex molecular architectures [3].

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